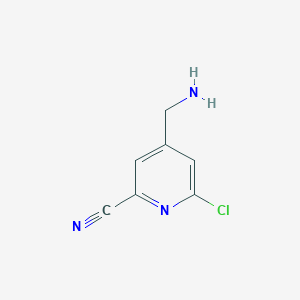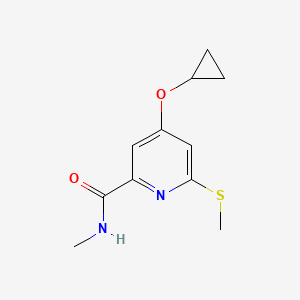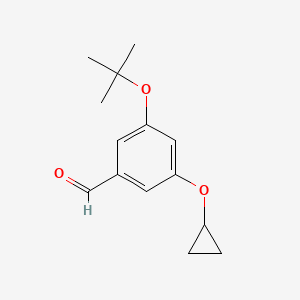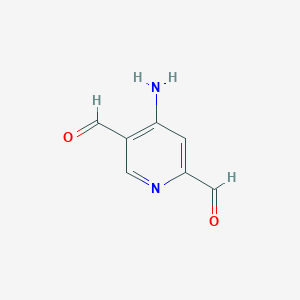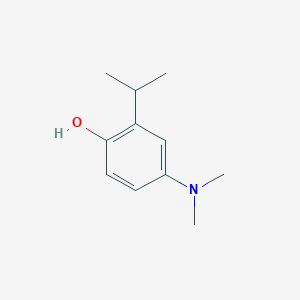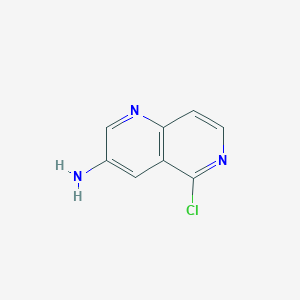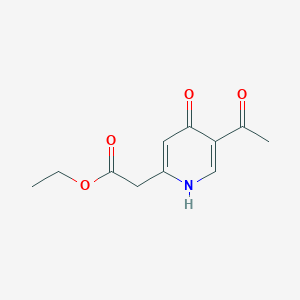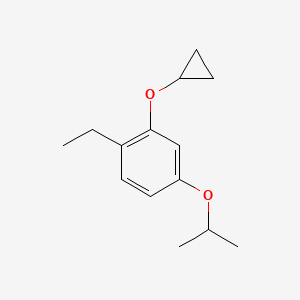
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of a benzene ring substituted with cyclopropoxy, ethyl, and isopropoxy groups. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques, including the use of cyclopropanation reactions to introduce the cyclopropoxy group .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene has several applications in scientific research:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor in drug development.
Materials Science: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopropoxy-1-ethyl-4-isopropoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s substituents can influence the reactivity of the benzene ring, either activating or deactivating it towards electrophilic attack . The specific pathways and molecular targets depend on the nature of the substituents and the conditions of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclopropoxy-2-ethyl-4-isopropoxybenzene: This compound has a similar structure but with different positions of the substituents.
2-Cyclopropoxy-4-ethyl-1-isopropoxybenzene: Another isomer with a different arrangement of the substituents.
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-1-ethyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C14H20O2/c1-4-11-5-6-13(15-10(2)3)9-14(11)16-12-7-8-12/h5-6,9-10,12H,4,7-8H2,1-3H3 |
Clave InChI |
FQQZKGFEYOMZSF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)OC(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
